Fluorescent Brightener 220

Overview

Description

Mechanism of Action

Target of Action

Fluorescent Brightener 220, also known as an Optical Brightening Agent (OBA), is primarily targeted at textile materials and paper . Its role is to enhance the appearance of color, causing a “whitening” effect .

Mode of Action

This compound works by absorbing light in the ultraviolet and violet region (usually 340-370 nm) of the electromagnetic spectrum, and re-emitting light in the blue region (typically 420-470 nm) through the phenomenon of fluorescence . This process is known as fluorescence . The blue light emitted by the brightener compensates for the diminishing blue of the treated material and changes the hue away from yellow or brown and toward white .

Biochemical Pathways

It absorbs ultraviolet light and re-emits it in the visible spectrum, specifically in the blue-violet range .

Result of Action

The primary result of this compound’s action is an enhanced appearance of whiteness or brightness in the materials to which it is applied . This is achieved by the compound’s ability to absorb ultraviolet light and re-emit it in the visible spectrum, creating a “whitening” effect .

Biochemical Analysis

Biochemical Properties

It is known that this compound is an optical brightener dye

Cellular Effects

It has been noted that the substance is mildly irritating to the eyes and can cause a nuisance-causing concentration of airborne particles when dispersed, especially if powdered

Molecular Mechanism

It is known to exert its effects as an optical brightener dye

Temporal Effects in Laboratory Settings

It is known that the compound decomposes on heating and on burning, producing toxic and corrosive gases including nitrogen oxides and sulfur oxides

Dosage Effects in Animal Models

It has been reported that the acute oral and dermal toxicity is low, with an oral LD50 > 15000 mg/kg bw (rat) and a dermal LD50 > 2000 mg/kg bw (rat) .

Transport and Distribution

It is known that the compound is soluble in water , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 220 involves multiple steps, starting with the preparation of the stilbene core structure. The key steps include:

Condensation Reaction: The initial step involves the condensation of 4,4’-diaminostilbene-2,2’-disulfonic acid with cyanuric chloride to form an intermediate compound.

Substitution Reaction: The intermediate is then subjected to substitution reactions with 4-(bis(2-hydroxyethyl)amino)aniline and 4-sulphonatoaniline under controlled conditions to introduce the desired functional groups.

Neutralization: The final product is neutralized with sodium hydroxide to obtain the tetrasodium salt form of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often obtained as a white-to-yellow powder, which is then formulated into various commercial products .

Chemical Reactions Analysis

Types of Reactions: Fluorescent Brightener 220 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the functional groups, potentially altering the brightening properties.

Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield amines and alcohols .

Scientific Research Applications

Fluorescent Brightener 220 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Calcofluor White: Another stilbene fluorescent brightener used for visualizing fungi by binding to chitin in the cell wall.

Fluorescent Brightener 71, 85, 113, and 134: Structurally related stilbene fluorescent brighteners with similar applications.

Uniqueness: Fluorescent Brightener 220 is unique due to its specific functional groups and high efficiency in absorbing ultraviolet light and re-emitting blue light. This makes it particularly effective in enhancing the whiteness and brightness of materials compared to other similar compounds .

Biological Activity

Fluorescent Brightener 220 (C.I. 16470-24-9) is a synthetic compound widely used in various applications, particularly in textiles and paper products, due to its ability to enhance brightness through fluorescence. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, environmental impact, and relevant case studies.

Chemical Structure and Properties

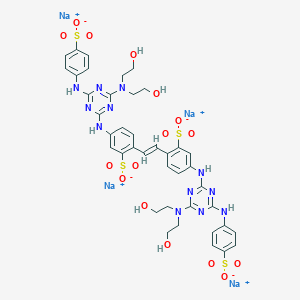

This compound is a member of the stilbene derivatives, characterized by its complex structure that includes multiple sulfonic acid groups. Its chemical formula is , and it has a molecular weight of approximately 1169 g/mol. The presence of these functional groups contributes to its solubility and interaction with biological systems.

Acute and Chronic Toxicity

The acute toxicity of this compound has been assessed in various organisms:

- Fish (Brachydanio rerio) : 96-hour LC0 > 1000 mg/L.

- Daphnia magna :

- 48-hour EC0 ≥ 113 mg/L

- 24-hour EC50 > 1000 mg/L.

- Algae (Scenedesmus subspicatus) :

- 96-hour EC50 > 1000 mg/L.

Chronic toxicity studies indicate a NOEC (No Observed Effect Concentration) for Daphnia magna at 10 mg/L over a 21-day period, suggesting potential reproductive effects at higher concentrations .

Human Health Assessment

This compound exhibits low acute oral and dermal toxicity:

- Oral LD50 : >15,000 mg/kg bw (rat).

- Dermal LD50 : >2000 mg/kg bw (rat).

Additionally, it has shown no significant irritation potential in human skin tests at concentrations up to 0.1% . In long-term studies, no carcinogenic effects were observed even at high doses (up to 10,000 ppm) in rats .

Environmental Impact

This compound's environmental fate has been studied with respect to its bioaccumulation potential and degradation:

- Bioaccumulation : While direct bioaccumulation in aquatic organisms is considered low due to its ionic nature, sediment accumulation by benthic organisms cannot be excluded .

- Photolysis : The compound has a mean half-life of approximately 1.6 hours when subjected to indirect photolysis by hydroxyl radicals or ozone, indicating relatively rapid degradation in the environment .

Application in Textiles and Paper Products

This compound has been extensively used in the textile industry and for paper products. Case studies demonstrate significant improvements in product aesthetics:

- Textiles : Enhanced brightness improves consumer appeal and marketability.

- Paper Products : Educational materials exhibit improved readability due to increased whiteness and brightness.

Before-and-after comparisons highlight the effectiveness of this brightener in enhancing visual quality across various applications .

Summary of Research Findings

| Parameter | Value |

|---|---|

| Molecular Weight | 1169 g/mol |

| Acute Oral Toxicity (LD50) | >15,000 mg/kg bw |

| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw |

| Fish Toxicity (96h LC0) | >1000 mg/L |

| Daphnia Toxicity (48h EC0) | ≥113 mg/L |

| Algae Toxicity (96h EC50) | >1000 mg/L |

| Chronic NOEC for Daphnia | 10 mg/L |

Properties

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZFDTYTCMAAQX-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027781 | |

| Record name | C.I. Fluorescent Brightener 220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1165.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16470-24-9 | |

| Record name | C.I. Fluorescent Brightener 220 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescent Brightener 220 interact with paper to enhance its whiteness?

A1: While the provided abstract [] does not delve into the specific mechanism of interaction between this compound and paper fibers, we can infer its general principle. Fluorescent brighteners, also known as optical brightening agents (OBAs), enhance the perceived whiteness by absorbing ultraviolet (UV) light and re-emitting it as visible blue light. This blue light emission counteracts the yellowish tint inherent in paper, making it appear brighter and whiter to the human eye. The paper likely absorbs the this compound onto its surface, allowing it to interact with incident light and exhibit its brightening effect.

Q2: Are there analytical methods specifically designed for measuring the whiteness of this compound in paper?

A2: The title of the research paper [] indicates a focus on measuring the whiteness of this compound used in papermaking. This suggests the existence of specific analytical methods tailored for this purpose. These methods likely involve spectrophotometry to analyze the light reflected or transmitted by paper samples treated with the brightener, allowing for the quantification of whiteness levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.